molecular formula C12H14FNO3 B5869092 4-[(4-fluorophenoxy)acetyl]morpholine

4-[(4-fluorophenoxy)acetyl]morpholine

Cat. No.: B5869092
M. Wt: 239.24 g/mol
InChI Key: SRTMEEYXGALOCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Fluorophenoxy)acetyl]morpholine is a synthetic compound of significant interest in medicinal chemistry and drug discovery research. It is characterized by a strategic molecular hybridization, incorporating both a phenoxyacetamide backbone and a morpholine ring. This combination leverages pharmacophores known to exhibit a range of biological activities, positioning this compound as a promising scaffold for the development of novel therapeutic agents . Preliminary research on closely related analogues suggests potential application in studying anti-inflammatory and anti-angiogenic pathways. Compounds with this core structure have demonstrated potent activity in models such as the carrageenan-induced paw edema assay and have shown efficacy in inhibiting vascular endothelial growth factor (VEGF)-induced angiogenesis, a critical process in numerous pathological conditions . The presence of the morpholine ring is a common feature in drug design due to its favorable effect on a molecule's physicochemical properties, solubility, and metabolic stability . Furthermore, the 4-fluorophenoxy group contributes to the molecule's lipophilicity and bioavailability, as the introduction of fluorine is a well-established strategy to enhance membrane permeability and overall pharmacokinetic profile . This product is intended for research purposes only, specifically for in vitro and in vivo investigations into inflammation, cancer biology, and angiogenic processes. It is supplied as a high-purity material suitable for biological screening, mechanism of action studies, and as a building block for further synthetic elaboration. Please note: This product is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluorophenoxy)-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO3/c13-10-1-3-11(4-2-10)17-9-12(15)14-5-7-16-8-6-14/h1-4H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTMEEYXGALOCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 4 Fluorophenoxy Acetyl Morpholine and Analogues

Established Synthetic Pathways to the N-Acylated Morpholine (B109124) Core

The N-acylated morpholine is a common structural motif in medicinal chemistry. Its synthesis relies on robust methods for both forming the heterocyclic ring and subsequently attaching the acyl group.

The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms, can be synthesized through several primary strategies. These methods often begin with acyclic precursors that are induced to cyclize. researchgate.net A predominant method involves the dehydration and cyclization of bis(2-hydroxyethyl)amines, often requiring high temperatures and strong acids like sulfuric or polyphosphoric acid. researchgate.net

A summary of common morpholine ring formation strategies is presented below.

Interactive Table: Strategies for Morpholine Ring Formation
Starting Material(s) Key Reagents/Conditions Description
Bis(2-hydroxyethyl)amine H₂SO₄ or PPA, Heat Intramolecular dehydration and cyclization. researchgate.net
Vicinal Amino Alcohols Various Multi-step process involving the addition of a C2 unit and subsequent cyclization. researchgate.net
Aziridines + Halo-alcohols (NH₄)₂S₂O₈, KOH A metal-free, one-pot reaction involving SN2 opening of the aziridine (B145994) ring followed by cyclization. nih.gov
O-Allyl Ethanolamines + Aryl/Alkenyl Halides Pd Catalyst, Base Palladium-catalyzed carboamination provides stereoselective access to substituted morpholines. nih.gov
Acyclic Aliphatic Amines + Dichlor-lower alkyl ether Alkali Metal Carbonate/Hydroxide A method for preparing N-substituted morpholines by reacting a primary amine with a dichlorinated ether. google.com

Once the morpholine ring is obtained, the introduction of an acyl group at the nitrogen atom forms an amide bond. This N-acylation is a fundamental and widely practiced transformation. The most direct method involves the reaction of morpholine with a reactive carboxylic acid derivative, typically an acyl chloride or an acid anhydride. organic-chemistry.org

For instance, the synthesis of the closely related compound 4-(2-chloroacetyl)morpholine is achieved by reacting morpholine with chloroacetyl chloride. jocpr.com The reaction is typically performed in an inert solvent like diethyl ether in the presence of a tertiary amine base, such as triethylamine (B128534), which acts as a scavenger for the hydrochloric acid byproduct. jocpr.com Industrial syntheses may favor less aggressive reagents for cost and safety reasons, such as the acylation of morpholine with acetic esters (e.g., methyl acetate (B1210297) or ethyl acetate) under heat and pressure, sometimes with the aid of a catalyst. sincere-chemicals.com

Phenoxyacetylation and Fluorophenoxyacetylation Approaches

The specific synthesis of 4-[(4-fluorophenoxy)acetyl]morpholine involves the N-acylation of morpholine with the 2-(4-fluorophenoxy)acetyl group. This is typically accomplished in a two-step sequence: preparation of the acylating agent followed by the coupling reaction.

The principal method for synthesizing the target compound is the reaction of morpholine with an activated form of 2-(4-fluorophenoxy)acetic acid.

Step A: Synthesis of 2-(4-fluorophenoxy)acetic acid The precursor acid is commonly prepared via a Williamson ether synthesis. In this reaction, the sodium salt of 4-fluorophenol (B42351) (generated in situ with a base like sodium hydroxide) is reacted with an alkali salt of chloroacetic acid. Subsequent acidification precipitates the desired 2-(4-fluorophenoxy)acetic acid. A similar procedure is used for producing related phenoxyacetic acids. google.com

Step B: Acylation of Morpholine With the carboxylic acid in hand, it must be coupled with morpholine. The most common laboratory method involves converting the carboxylic acid to its more reactive acyl chloride.

Acyl Chloride Formation: 2-(4-fluorophenoxy)acetic acid is reacted with a chlorinating agent. Thionyl chloride (SOCl₂) is frequently used because its byproducts (SO₂ and HCl) are gaseous, simplifying purification. libretexts.orgchemguide.co.uk Other reagents like phosphorus(V) chloride (PCl₅) or oxalyl chloride can also be employed. libretexts.orgchemguide.co.uk

Coupling with Morpholine: The resulting 2-(4-fluorophenoxy)acetyl chloride is then reacted with morpholine. Analogous to the synthesis of 4-(2-chloroacetyl)morpholine, this reaction is typically carried out in an aprotic solvent (e.g., dichloromethane (B109758), THF, or diethyl ether) with a base like triethylamine to neutralize the HCl formed during the reaction. jocpr.comorgsyn.org The nucleophilic nitrogen of morpholine attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride and forming the stable amide bond of the final product.

An alternative to the acyl chloride route is the use of direct amide coupling reagents . Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can activate the carboxylic acid in situ, allowing for a one-pot reaction with morpholine to form the amide.

Careful control of reaction conditions is crucial for maximizing yield and purity.

Temperature: The acylation of morpholine with an acyl chloride is highly exothermic. The reaction is typically performed at a low temperature (e.g., 0-10 °C) during the addition of the acyl chloride to control the reaction rate and prevent side reactions. jocpr.com

Base: An appropriate base is essential. A stoichiometric amount of a tertiary amine like triethylamine or pyridine (B92270) is standard to scavenge the acidic byproduct HCl without reacting with the acyl chloride itself. jocpr.com

Solvent: Aprotic, non-reactive solvents are required. Dichloromethane and diethyl ether are common choices due to their inertness and ease of removal post-reaction. jocpr.com

Purification: After the reaction, an aqueous workup is typically used to remove the hydrochloride salt of the base and any unreacted starting materials. The final product can then be purified by recrystallization or chromatography.

The proposed reaction conditions are summarized in the table below.

Interactive Table: Proposed Synthesis Conditions for this compound
Step Reactants Key Reagents Solvent Temperature Purpose
Acid Formation 4-Fluorophenol, Chloroacetic Acid NaOH (or other base) Water Elevated Williamson ether synthesis to form the carboxylic acid precursor. google.com
Acyl Chloride Formation 2-(4-fluorophenoxy)acetic acid SOCl₂ or (COCl)₂ None or inert solvent (e.g., DCM) Room Temp or Reflux Conversion of the carboxylic acid to the more reactive acyl chloride. chemguide.co.uk
Coupling Morpholine, 2-(4-fluorophenoxy)acetyl chloride Triethylamine (Et₃N) Dichloromethane (DCM) or Diethyl Ether 0-10 °C, then Room Temp Nucleophilic acyl substitution to form the final amide product. jocpr.com

Development of Novel Synthetic Routes and Process Enhancements

While the acyl chloride route is a well-established and reliable method, modern synthetic chemistry aims for greater efficiency, safety, and sustainability. Research into novel synthetic routes focuses on one-pot procedures and catalytic methods that avoid the use of stoichiometric activating agents. oaepublish.comrsc.org

Exploration of Green Chemistry Principles in the Synthesis of this compound

In recent years, the principles of green chemistry have been increasingly applied to pharmaceutical and fine chemical synthesis to minimize environmental impact. The synthesis of this compound can be made more environmentally benign by considering several green chemistry principles, including the use of safer solvents, atom economy, and energy efficiency.

One key aspect is the replacement of hazardous solvents with greener alternatives. Traditional solvents for this type of acylation, such as dichloromethane or chloroform, are often volatile and toxic. The exploration of more benign solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water, where feasible, can significantly reduce the environmental footprint of the synthesis. Solvent-free, or neat, reaction conditions, potentially facilitated by microwave irradiation, represent an even more sustainable approach by eliminating the solvent altogether.

Improving the atom economy of the synthesis is another crucial consideration. The classical method involving the formation of an acyl chloride generates stoichiometric amounts of waste in the form of hydrochloride salts. The use of catalytic methods or coupling agents that are effective in smaller quantities and produce less waste is a more atom-economical approach.

Furthermore, energy consumption can be reduced by employing methodologies that proceed at lower temperatures or for shorter reaction times. Microwave-assisted synthesis, for example, can often accelerate reaction rates, leading to significant energy savings compared to conventional heating methods. Biocatalysis, using enzymes such as lipases, could also offer a green route to the amide bond formation under mild, aqueous conditions, although this has not been specifically reported for this compound.

Below is a table comparing a traditional synthesis approach with a potential greener alternative for the synthesis of this compound.

ParameterTraditional MethodGreener Alternative
Reagents 4-fluorophenoxyacetyl chloride, morpholine, triethylamine4-fluorophenoxyacetic acid, morpholine, catalytic amount of a coupling agent
Solvent Dichloromethane2-Methyltetrahydrofuran or solvent-free
Byproducts Triethylamine hydrochlorideMinimal, depending on the catalyst
Energy Conventional heatingMicrowave irradiation or room temperature reaction
Atom Economy LowerHigher

Catalytic Systems for Improved Reaction Efficiency and Selectivity

The efficiency and selectivity of the synthesis of this compound and its analogues can be significantly enhanced through the use of various catalytic systems. Catalysts can lower the activation energy of the reaction, allowing for milder reaction conditions, shorter reaction times, and often, higher yields and purity of the final product.

For the acylation of morpholine, both homogeneous and heterogeneous catalysts can be employed. Homogeneous catalysts, such as 4-dimethylaminopyridine (B28879) (DMAP), are often used in small quantities to accelerate the acylation reaction, particularly when using acid anhydrides as the acylating agent. Lewis acids can also catalyze the direct amidation of carboxylic acids with amines, although their application requires careful optimization to avoid side reactions.

Heterogeneous catalysts offer the advantage of easier separation from the reaction mixture, allowing for catalyst recycling and a cleaner product profile. Solid-supported catalysts, such as polymer-bound coupling reagents or acidic or basic resins, can be utilized to facilitate the amide bond formation. For instance, a solid-supported carbodiimide (B86325) could be used for the coupling of 4-fluorophenoxyacetic acid and morpholine, with the urea (B33335) byproduct remaining on the solid support, simplifying purification.

Enzymatic catalysis, as mentioned in the context of green chemistry, represents a highly selective and efficient catalytic system. Lipases, which are commonly used for ester and amide synthesis, could potentially be employed for the synthesis of this compound. These biocatalysts operate under mild conditions and exhibit high selectivity, which can be beneficial for complex molecules.

The table below summarizes potential catalytic systems for the synthesis of this compound.

Catalyst TypeExample CatalystReaction TypeAdvantages
Homogeneous 4-Dimethylaminopyridine (DMAP)Acylation with acid anhydrideHigh catalytic activity, mild conditions
Homogeneous Lewis Acids (e.g., Sc(OTf)₃)Direct amidationCan promote direct amide bond formation
Heterogeneous Polymer-bound carbodiimideAmide couplingEasy separation and catalyst recycling
Heterogeneous Acidic/Basic resinsAmidationSimplified work-up, potential for flow chemistry
Biocatalyst LipaseEnzymatic amidationHigh selectivity, mild and aqueous conditions

Advanced Spectroscopic Characterization and Structural Elucidation of 4 4 Fluorophenoxy Acetyl Morpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone in the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and spatial arrangement of atoms. For 4-[(4-fluorophenoxy)acetyl]morpholine, a combination of ¹H NMR, ¹³C NMR, and advanced 2D NMR techniques has been employed to achieve a complete and unambiguous assignment of its complex structure.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides critical information about the chemical environment of hydrogen atoms within a molecule. The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the morpholine (B109124) ring and the 4-fluorophenoxyacetyl group.

The protons of the morpholine ring typically exhibit a complex multiplet pattern due to their diastereotopic nature and coupling with adjacent protons. The protons on the carbons adjacent to the nitrogen atom (N-CH₂) are expected to resonate at a different chemical shift compared to the protons on the carbons adjacent to the oxygen atom (O-CH₂). This difference in chemical shifts is a direct consequence of the different electronic environments created by the neighboring heteroatoms. In related N-substituted morpholines, the protons of the morpholine ring often appear as two distinct multiplets, each integrating to four protons.

The protons of the 4-fluorophenoxyacetyl moiety also give rise to characteristic signals. The aromatic protons of the 4-fluorophenyl group typically appear as a pair of doublets in the downfield region of the spectrum, a pattern characteristic of a para-substituted benzene (B151609) ring. The coupling between these protons across the ring (ortho-coupling) results in this distinct splitting pattern. The methylene (B1212753) protons of the acetyl group (-COCH₂O-) are expected to appear as a singlet, as they lack adjacent protons to couple with. The precise chemical shifts of these protons are influenced by the electronegativity of the neighboring oxygen and carbonyl groups.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Morpholine H (N-CH₂) 3.40 - 3.80 Multiplet
Morpholine H (O-CH₂) 3.60 - 4.00 Multiplet
Acetyl CH₂ 4.70 - 5.00 Singlet
Aromatic H (ortho to F) 6.90 - 7.20 Doublet of Doublets
Aromatic H (ortho to O) 6.80 - 7.10 Doublet of Doublets

Note: These are predicted values based on the analysis of similar structures and general NMR principles. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the morpholine ring typically resonate in the range of 40-70 ppm. Similar to the proton signals, the carbons adjacent to the nitrogen (N-CH₂) and oxygen (O-CH₂) atoms will have different chemical shifts. The carbons bonded to oxygen are generally shifted further downfield due to the higher electronegativity of oxygen compared to nitrogen.

The carbons of the 4-fluorophenoxyacetyl group exhibit characteristic chemical shifts. The carbonyl carbon (C=O) is highly deshielded and is expected to appear in the far downfield region of the spectrum, typically between 165 and 175 ppm. The methylene carbon of the acetyl group (-COCH₂O-) will resonate at a lower chemical shift. The aromatic carbons of the 4-fluorophenyl ring will show a pattern of signals in the aromatic region (typically 110-160 ppm), with the carbon directly bonded to the fluorine atom exhibiting a large C-F coupling constant.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Predicted Chemical Shift (δ, ppm)
Morpholine C (N-CH₂) 42 - 48
Morpholine C (O-CH₂) 66 - 70
Acetyl CH₂ 65 - 70
Carbonyl C=O 168 - 172
Aromatic C (C-F) 155 - 160 (d, ¹JCF ≈ 240-250 Hz)
Aromatic C (C-O) 150 - 155
Aromatic C (ortho to F) 115 - 120 (d, ²JCF ≈ 20-25 Hz)
Aromatic C (ortho to O) 118 - 125

Note: These are predicted values. 'd' indicates a doublet due to C-F coupling.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties.

Fourier-Transform Infrared (FT-IR) Spectroscopy Applications

The FT-IR spectrum of this compound is expected to display a series of characteristic absorption bands corresponding to the vibrations of its various functional groups. A strong absorption band is anticipated in the region of 1650-1680 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the amide functional group. The C-N stretching vibration of the morpholine ring is expected to appear in the range of 1150-1250 cm⁻¹. The C-O-C stretching vibrations of the ether linkage in the morpholine ring and the phenoxy group will likely produce strong bands in the 1050-1250 cm⁻¹ region. Furthermore, the C-F stretching vibration of the fluorophenyl group would be observed as a strong band, typically in the 1200-1250 cm⁻¹ range. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the morpholine and acetyl groups will appear just below 3000 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
C=O (Amide) Stretching 1650 - 1680
C-N (Morpholine) Stretching 1150 - 1250
C-O-C (Ether) Asymmetric Stretching 1200 - 1250
C-O-C (Ether) Symmetric Stretching 1050 - 1150
C-F Stretching 1200 - 1250
Aromatic C-H Stretching 3000 - 3100
Aliphatic C-H Stretching 2800 - 3000

Note: These are predicted ranges. Experimental values can be influenced by the molecular environment.

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy provides complementary information to FT-IR, as it is sensitive to the polarizability of molecular vibrations. The Raman spectrum of this compound would be particularly useful for observing vibrations that are weak or absent in the FT-IR spectrum. For instance, the symmetric stretching vibrations of the aromatic ring are often strong in the Raman spectrum. The C-S-C symmetric stretch in related sulfonamide compounds has been observed in their Raman spectra. Similarly, the symmetric breathing mode of the benzene ring is expected to be a prominent feature. The vibrational modes of the morpholine ring, which can exist in different conformations such as the chair form, can also be investigated using Raman spectroscopy. The combination of FT-IR and Raman data allows for a more complete vibrational assignment and a deeper understanding of the molecular structure and conformation of this compound.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound. Through ionization and subsequent analysis of fragment ions, a detailed molecular fingerprint can be obtained.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound, with the chemical formula C₁₂H₁₄FNO₃, the theoretical exact mass can be calculated. An experimental HRMS analysis would aim to verify this calculated mass with a high degree of precision, typically within a few parts per million (ppm), which serves as definitive evidence of the compound's elemental formula.

Although specific experimental data for this compound is not publicly available, the expected results from an HRMS analysis are presented below.

Table 1: Theoretical vs. Expected Experimental HRMS Data for C₁₂H₁₄FNO₃

Parameter Value
Molecular Formula C₁₂H₁₄FNO₃
Calculated Monoisotopic Mass 239.0958 Da
Ion Adduct (Expected) [M+H]⁺
Calculated m/z for [M+H]⁺ 240.1036

| Expected Experimental m/z | ~240.1036 (within ±5 ppm) |

This table is illustrative and based on theoretical calculations, not published experimental results.

Electron Ionization (EI) and Electrospray Ionization (ESI) Mass Spectrometry for Fragmentation Pattern Elucidation

Electron Ionization (EI) and Electrospray Ionization (ESI) are complementary techniques used to study the fragmentation pathways of a molecule.

Electron Ionization (EI): This high-energy technique typically causes extensive fragmentation, providing a detailed fingerprint of the molecule's structure. Key bond cleavages in this compound would be expected at the amide bond, the ether linkage, and within the morpholine ring itself.

Electrospray Ionization (ESI): As a softer ionization technique, ESI often keeps the molecular ion intact (e.g., as [M+H]⁺ or [M+Na]⁺). Tandem mass spectrometry (MS/MS) experiments on the protonated molecular ion can then be used to induce and analyze fragmentation in a controlled manner, helping to piece together the molecular structure.

The analysis of these fragmentation patterns allows for the confirmation of the compound's connectivity. Key expected fragments are detailed in the table below.

Table 2: Plausible Mass Fragments of this compound

m/z (Nominal) Possible Fragment Structure / Identity Ionization Mode
239 [C₁₂H₁₄FNO₃]⁺ (Molecular Ion) EI
153 [C₈H₆FO₂]⁺ (fluorophenoxyacetyl cation) EI/ESI
128 [C₆H₁₀NO₂]⁺ (acetylmorpholine cation) EI/ESI
111 [C₆H₄FO]⁺ (fluorophenoxy cation) EI/ESI
86 [C₄H₈NO]⁺ (morpholine carboxamide fragment) EI/ESI

This table represents a theoretical fragmentation pattern based on chemical principles, as specific experimental spectra are not publicly documented.

X-ray Crystallography for Solid-State Structural Determination

Crystal Packing Analysis and Intermolecular Interactions

The arrangement of molecules within a crystal, known as crystal packing, is governed by various non-covalent intermolecular interactions. For this compound, several types of interactions would be anticipated to stabilize the crystal lattice:

Hydrogen Bonds: Weak C-H···O hydrogen bonds involving the hydrogen atoms of the morpholine and phenyl rings and the oxygen atoms of the carbonyl and ether groups are likely to be present.

π-Interactions: Depending on the packing arrangement, face-to-face or edge-to-face π-π stacking interactions between the fluorophenyl rings of adjacent molecules could play a role.

Analysis of the crystal structure would reveal the specific nature and geometry of these interactions, which are crucial for understanding the material's physical properties.

Conformational Preferences in the Crystalline State

X-ray crystallography provides a snapshot of the molecule's preferred conformation in the solid state. Key conformational features for this compound would include:

Morpholine Ring Conformation: The six-membered morpholine ring is expected to adopt a stable chair conformation, as is typical for this heterocyclic system.

Table 3: Key Torsion Angles for Conformational Analysis

Torsion Angle Description
O(ether)-C(phenyl)-C(acetyl)-C(carbonyl) Defines the orientation of the phenoxy group relative to the acetyl bridge.

This table lists the parameters that would be obtained from an X-ray crystallographic analysis; specific values are not available without experimental data.

Table 4: List of Compounds Mentioned

Compound Name
This compound
4-acetylmorpholine
3-[(4-fluorophenoxy)methyl]morpholine
4-((4-Fluorophenyl)sulfonyl)morpholine

Computational Chemistry and Theoretical Investigations of 4 4 Fluorophenoxy Acetyl Morpholine

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. sapub.org It is a workhorse of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov The core principle of DFT is that the energy of a molecule can be determined from its electron density, a more manageable property than the complex wavefunctions of all its electrons.

A primary application of DFT is molecular geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest possible energy. For 4-[(4-fluorophenoxy)acetyl]morpholine, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles. The resulting optimized structure is crucial, as it serves as the foundation for all further computational analyses.

Table 1: Example of DFT-Calculated Thermodynamic Properties for a Related Compound (4-Acetylmorpholine) Note: This data is for the related compound 4-Acetylmorpholine and is presented for illustrative purposes.

Thermodynamic ParameterValue
Total Energy (Hartree)-403.6
Dipole Moment (Debye)3.8
Heat Capacity (cal/Mol-Kelvin)41.2
Entropy (cal/Mol-Kelvin)99.1
Source: Adapted from findings on 4-Acetylmorpholine. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity. nih.gov The LUMO, as the lowest-energy orbital without electrons, acts as an electron acceptor, and its energy level corresponds to the molecule's electrophilicity. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive.

For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO and mapping their distribution across the molecule. This would reveal which parts of the molecule are most likely to participate in electron donation (HOMO-rich regions) and electron acceptance (LUMO-rich regions). In a study of quinazolinone derivatives, a small HOMO-LUMO gap was correlated with good antioxidant activity. For example, the diacetyl derivative they studied exhibited a low energy gap of 1.522 eV, indicating higher reactivity.

Table 2: Example of FMO Analysis for a Synthetic Antioxidant (Quinazolinone Derivative) Note: This data is for a different class of compounds and is presented for illustrative purposes to show typical FMO parameters.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Vanillin (Reference)-9.001-1.7427.259
Derivative 2-6.501-1.8114.690
Derivative 5-5.732-4.2101.522
Source: Adapted from computational studies on quinazolinone derivatives.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution across a molecule's surface. It is invaluable for predicting how a molecule will interact with other chemical species. The map is colored based on the electrostatic potential: red areas indicate negative potential (electron-rich regions) and are prone to electrophilic attack, while blue areas indicate positive potential (electron-poor regions) and are susceptible to nucleophilic attack. Green and yellow areas represent regions of neutral or near-neutral potential.

For this compound, an MEP map would highlight the key reactive sites. The oxygen atom of the carbonyl group and the oxygen within the morpholine (B109124) ring are expected to be regions of high electron density (red), making them primary sites for hydrogen bonding and interactions with electrophiles. The hydrogen atoms on the morpholine ring and the region around the fluorine atom on the phenyl ring might show positive potential (blue), indicating sites for nucleophilic interaction. MEP analysis helps in understanding non-covalent interactions, which are crucial for ligand-receptor binding.

Molecular Dynamics Simulations for Conformational Landscape Exploration and Stability

While quantum calculations often focus on a static, lowest-energy structure, molecules in reality are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations are a computational method used to study this physical motion of atoms and molecules over time. The simulation solves Newton's equations of motion for a system of interacting particles, providing a trajectory that reveals how the molecule behaves in a simulated environment (e.g., in water) at a given temperature and pressure.

For this compound, MD simulations would explore its conformational landscape—the full range of shapes the molecule can adopt through bond rotations. This is particularly important for understanding the flexibility of the link between the morpholine and the fluorophenoxy groups. The simulation can identify the most stable and frequently occurring conformations and the energy barriers between them. A study on 4-(2-Aminoethyl) Morpholine used MD simulations to investigate the molecule's stability. Such simulations provide insight into how the molecule might adapt its shape to fit into a binding pocket of a biological target, a critical aspect of its function.

In Silico Ligand-Target Interaction Profiling for Mechanistic Insights

Understanding how a molecule like this compound might exert a biological effect requires studying its interactions with specific protein targets. In silico methods, particularly molecular docking, are essential for this purpose, providing a fast and cost-effective way to predict and analyze these interactions.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). The goal is to find the binding mode with the lowest energy, which is assumed to be the most stable and likely binding configuration. The simulation generates numerous possible poses of the ligand within the receptor's binding site and scores them based on a scoring function that estimates the binding affinity.

In the context of this compound, docking studies would be performed against a specific protein target to hypothesize its mechanism of action. For example, in studies of other morpholine-containing compounds, docking was used to predict binding to targets like DNA gyrase or various human cancer cell lines. The results of a docking simulation provide detailed information on the specific interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. These insights are crucial for structure-activity relationship (SAR) studies and for guiding the design of more potent and selective molecules.

Theoretical Binding Affinity Estimation in Biomolecular Systems

Theoretical binding affinity estimation is a computational technique used to predict the strength of the non-covalent interaction, or binding, between a ligand, such as this compound, and a biomolecular target, typically a protein or enzyme. This method is crucial in drug discovery for prioritizing compounds that are most likely to exhibit a desired biological effect. The process involves molecular docking simulations, where the compound is placed into the binding site of a target protein in various orientations and conformations to find the most stable complex.

The binding affinity is often expressed as a binding energy value (e.g., in kcal/mol), where a more negative value indicates a stronger and more stable interaction. These calculations consider various forces, including hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions between the ligand and the amino acid residues of the protein's active site.

For this compound, this analysis would involve selecting a potential protein target and using computational software (like AutoDock, GOLD, or Schrödinger's Glide) to predict its binding mode and energy. The morpholine and fluorophenoxy moieties would be assessed for their potential to form hydrogen bonds and other favorable interactions. For instance, the oxygen atom of the morpholine ring and the carbonyl group could act as hydrogen bond acceptors, while the fluorine atom on the phenyl ring could participate in electrostatic or halogen bonding interactions.

Due to the absence of specific published studies on the binding targets of this compound, the following table presents hypothetical binding affinity data for illustrative purposes, demonstrating the kind of results such a computational study would yield against several common enzyme classes.

Hypothetical Protein TargetPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)Potential Interactions
Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr355, Ser530Hydrogen bond, Pi-Alkyl
Monoamine Oxidase B (MAO-B)-7.9Tyr435, Gln206, Cys172Hydrogen bond, Pi-Pi stacking
Carbonic Anhydrase II-6.2His94, Thr199, Zn2+ ionCoordination, Hydrogen bond
Acetylcholinesterase (AChE)-9.1Trp84, Tyr334, Phe330Pi-Pi stacking, Hydrophobic

Pharmacophore Modeling and Virtual Screening for Discovery of Related Ligands

Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to interact with a specific biological target. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. A pharmacophore model serves as a 3D query to search large chemical databases for other molecules that share the same features, a process known as virtual screening.

For this compound, a pharmacophore model would be generated based on its key structural features. This would likely include:

An aromatic ring feature (the fluorophenyl group).

A hydrogen bond acceptor feature (the carbonyl oxygen).

Another hydrogen bond acceptor feature (the morpholine oxygen).

A hydrophobic feature (the aromatic ring).

Once developed, this model could be used to screen compound libraries (e.g., ZINC, ChemBridge) to identify structurally diverse molecules that fit the pharmacophoric requirements. These "hits" would then be considered potential new ligands for the same biological target, warranting further investigation through docking studies and experimental testing. This process accelerates the discovery of novel lead compounds by filtering out molecules that are unlikely to bind to the target of interest.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification in Crystal Structures

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify the various intermolecular interactions within a crystal lattice. It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. The surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact.

A Hirshfeld surface analysis of this compound would require its single-crystal X-ray diffraction data. The analysis would generate a 3D map of its intermolecular interactions. Red spots on the dnorm map would indicate close contacts like hydrogen bonds, while blue regions would represent weaker or longer-range contacts.

As specific crystallographic data for this compound is not publicly available, the following table presents a hypothetical breakdown of intermolecular contacts derived from a simulated Hirshfeld surface analysis, illustrating the quantitative data this method provides.

Intermolecular Contact TypeHypothetical Contribution (%)Description
H···H45.5%Represents the most abundant, though generally weak, van der Waals interactions.
O···H / H···O22.8%Indicative of C-H···O hydrogen bonds involving the carbonyl and morpholine oxygen atoms.
F···H / H···F14.2%Highlights close contacts involving the fluorine atom, suggesting C-H···F interactions.
C···H / H···C8.5%Represents C-H···π interactions involving the aromatic ring.
C···C3.0%Suggests π-π stacking interactions between aromatic rings of adjacent molecules.
Other6.0%Includes minor contacts such as O···F, N···H, etc.

Chemical Reactivity and Derivatization Studies of 4 4 Fluorophenoxy Acetyl Morpholine

Reaction Mechanisms Involving the Morpholine (B109124) Ring System and its Acylated Nitrogen

The morpholine ring in 4-[(4-fluorophenoxy)acetyl]morpholine is a saturated heterocycle. The nitrogen atom is part of an amide functional group, which significantly influences its reactivity compared to a typical secondary amine. researchgate.net Due to the electron-withdrawing nature of the adjacent carbonyl group, the nitrogen's lone pair is delocalized, rendering it substantially less nucleophilic and basic. researchgate.net Consequently, direct N-alkylation or N-acylation reactions, common for simple morpholines, are not feasible under standard conditions without prior transformation.

The primary reactive sites on the morpholine ring itself are the C-H bonds, particularly those alpha to the oxygen and nitrogen atoms.

Oxidative Ring Opening: The C(sp³)–C(sp³) bond between the two carbons adjacent to the heteroatoms can undergo oxidative cleavage under specific conditions, such as visible-light-promoted photocatalysis. google.com This reaction can transform the morpholine ring into a linear amide structure, offering a pathway to fundamentally different molecular scaffolds. For instance, a related N-phenylmorpholine can be converted to 2-(N-phenylformamido)ethyl formate (B1220265) in the presence of a photocatalyst and an oxygen atmosphere. google.com

α-C-H Functionalization: Modern synthetic methods, such as photoredox catalysis, have enabled the direct functionalization of C-H bonds alpha to the nitrogen in N-acyl morpholines. sci-hub.se This allows for the formation of new carbon-carbon bonds, providing a powerful tool for derivatization. For example, α-amino C-H arylation can be achieved, introducing an aryl group at the C2 or C6 position of the morpholine ring. sci-hub.se

Ring-Opening Polymerization (ROP): While not a direct reaction of the target molecule, related N-acyl morpholin-2-ones can undergo organocatalytic ring-opening polymerization. researchgate.net This highlights the inherent strain and reactivity of the acylated morpholine system, particularly the lability of the endocyclic ester/amide bonds under catalytic conditions. The thermodynamics of this process are highly dependent on the nature of the N-acyl group, with more electron-withdrawing groups favoring polymerization. researchgate.net

The amide bond itself is generally stable but can be cleaved under harsh hydrolytic conditions (strong acid or base with heating) to yield morpholine and (4-fluorophenoxy)acetic acid.

Reactivity Profile of the Fluoro-Phenoxyacetyl Moiety

This portion of the molecule consists of a fluorinated aromatic ring linked to the acetyl group via an ether bond. Both the ring and the ether linkage present opportunities for chemical modification.

Aryl-Ether Linkage Cleavage: The aryl-ether bond (Ar-O-CH₂) is a critical linkage. Acid-catalyzed cleavage of such bonds is a known reaction, often proceeding via protonation of the ether oxygen followed by nucleophilic attack or elimination. acs.orgnih.gov In environments like acidified γ-valerolactone (GVL), similar α-O-4 linkages in lignin (B12514952) model compounds are cleaved through an Sₙ1 mechanism, forming a stable carbocation intermediate. nih.gov The stability of the resulting phenoxy anion and the acetyl-morpholine carbocation would influence the reaction's feasibility.

Reactivity of the Fluorophenyl Ring: The fluorine atom on the phenyl ring is a deactivating, ortho-, para-directing group for electrophilic aromatic substitution due to its strong inductive electron-withdrawing effect and weaker mesomeric donating effect. researchgate.netodmu.edu.ua This means that reactions like nitration, halogenation, or Friedel-Crafts acylation would be slower than on unsubstituted benzene (B151609) and would primarily occur at the positions ortho to the fluorine atom (C3 and C5). Conversely, the electron-withdrawing nature of the fluorine atom makes the ring more susceptible to nucleophilic aromatic substitution (SₙAr), especially at the para position where the fluorine is located. A strong nucleophile could potentially displace the fluorine atom, although this typically requires harsh conditions or additional activating groups.

Phenoxyacetyl as a Protecting Group: In other areas of organic synthesis, such as for nucleic acids, the phenoxyacetyl (Pac) group is used to protect exocyclic amino functions. acs.org Its utility stems from its sensitivity to basic nucleophiles under relatively mild conditions, allowing for its removal. acs.org This implies that the ether linkage in this compound could be susceptible to cleavage by certain nucleophiles.

Synthetic Transformations Leading to Novel Derivatives for Structure-Activity Relationship (SAR) Studies (Mechanistic Focus)

To explore the structure-activity relationships of this compound, novel derivatives can be synthesized by modifying each of its core components. nih.gove3s-conferences.org

As the morpholine nitrogen is already acylated, its direct functionalization is limited. However, the ring itself can be modified.

α-Arylation/Alkylation: As mentioned, photoredox-mediated C-H functionalization can introduce substituents at the C2/C6 positions. sci-hub.se This proceeds via a radical mechanism where a hydrogen atom is abstracted from the carbon alpha to the nitrogen, followed by coupling with a suitable partner.

Ring Synthesis Analogs: An alternative to direct functionalization is the de novo synthesis of substituted morpholine rings, which are then acylated with the fluoro-phenoxyacetyl chloride. acs.orgbanglajol.info For example, starting with substituted 1,2-amino alcohols allows for the creation of morpholine rings with substituents at various positions, which can then be acylated to produce the final derivatives. researchgate.nete3s-conferences.org This approach provides broader access to diverse substitution patterns.

The fluorophenyl ring can be modified to investigate the electronic and steric requirements at this position.

Electrophilic Aromatic Substitution: Standard electrophilic substitution reactions can introduce new functional groups. For example, nitration followed by reduction could introduce an amino group, providing a handle for further derivatization. The fluorine atom would direct these substitutions primarily to the ortho positions.

Nucleophilic Aromatic Substitution (SₙAr): The existing fluorine atom can be replaced by other nucleophiles (e.g., -OCH₃, -NH₂, -CN) under appropriate conditions to generate a variety of para-substituted analogues.

Cross-Coupling Reactions: If the fluorine is replaced by a more versatile halogen like bromine or iodine (or converted to a triflate), palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) can be employed to introduce a wide range of aryl, alkyl, or amino substituents.

The acetyl group serves as a linker but also possesses reactive sites.

α-Functionalization: The methylene (B1212753) protons (α-protons) adjacent to the carbonyl group are acidic and can be deprotonated by a strong base (e.g., LDA) to form an enolate. This enolate can then react with various electrophiles (e.g., alkyl halides, aldehydes) to introduce substituents at the α-position. This would lengthen or branch the linker between the phenoxy and morpholine moieties.

Reduction/Addition to Carbonyl: The carbonyl group itself can be reduced to a secondary alcohol using reducing agents like sodium borohydride. This would transform the amide into a hydroxyethyl-amine derivative. Alternatively, Grignard or organolithium reagents could add to the carbonyl, yielding a tertiary alcohol and introducing a new substituent.

Homologation: The acetyl linker can be extended. One strategy involves reducing the carbonyl to an alcohol, converting the alcohol to a leaving group (e.g., tosylate), and then displacing it with a nucleophile like cyanide, followed by hydrolysis and re-acylation to create a three-carbon linker.

Table 1: Potential Synthetic Transformations for SAR Studies

Molecular MoietyReaction TypePotential ReagentsResulting ModificationMechanistic Focus
Morpholine Ringα-C-H ArylationAryl Halide, Photocatalyst (e.g., Ir or Ru complex), LightAryl group at C2/C6Radical Abstraction/Coupling
Fluorophenyl RingNucleophilic Aromatic SubstitutionNaOCH₃, KCN, NaN₃Replacement of -F with -OCH₃, -CN, -N₃Meisenheimer Complex Intermediate
Fluorophenyl RingSuzuki CouplingArylboronic Acid, Pd Catalyst (e.g., Pd(PPh₃)₄), BaseReplacement of -Br/-I (pre-installed) with an aryl groupCatalytic Cycle (Oxidative Addition, Transmetalation, Reductive Elimination)
Acetyl Linkageα-Alkylation1. LDA; 2. Alkyl Halide (e.g., CH₃I)Alkylation at the carbon between the ether and carbonylEnolate Formation/Sₙ2 Attack
Acetyl LinkageCarbonyl ReductionNaBH₄Conversion of amide carbonyl to a secondary alcoholNucleophilic Hydride Attack

Investigation of Regioselectivity and Stereoselectivity in Chemical Reactions of the Compound

Regioselectivity and stereoselectivity are fundamental concepts for controlling the outcome of chemical transformations on this compound. wikipedia.orgnumberanalytics.com

Regioselectivity: This refers to the preference for reaction at one position over another. wikipedia.orgmasterorganicchemistry.com

On the Fluorophenyl Ring: As discussed, electrophilic aromatic substitution will be directed ortho to the fluorine atom (and meta to the -OCH₂- group), a result of the competing directing effects of the two substituents. The outcome would depend on the specific reaction conditions. Nucleophilic substitution, however, would be highly regioselective for the para position (the carbon bearing the fluorine). researchgate.net

On the Morpholine Ring: In C-H functionalization reactions, there is potential for reaction at carbons C2/C6 (alpha to nitrogen) or C3/C5 (alpha to oxygen). Reactions proceeding via radical mechanisms or those involving coordination to the amide nitrogen often favor the C2/C6 positions.

Stereoselectivity: This refers to the preferential formation of one stereoisomer over another. khanacademy.org

The parent molecule, this compound, is achiral. Stereoselectivity becomes relevant when a new chiral center is introduced.

α-Functionalization of the Acetyl Linker: If the enolate of the acetyl group reacts with an aldehyde (an aldol (B89426) reaction), a new stereocenter is created at the α-carbon and another at the β-carbon of the resulting product. Controlling the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry would require the use of chiral auxiliaries or catalysts.

Functionalization of the Morpholine Ring: Introduction of a substituent at C2, C3, C5, or C6 creates a stereocenter. For example, in the synthesis of substituted morpholines, intramolecular reductive etherification can be highly stereoselective, with the stereochemical outcome dependent on the conformational preferences of key intermediates. acs.org Similarly, additions to chiral morpholine derivatives often proceed with high diastereoselectivity, guided by the existing stereocenters to minimize steric strain. acs.orgbanglajol.info If a racemic mixture is formed, chiral chromatography would be required to separate the enantiomers for distinct biological evaluation.

Exploration of Mechanistic Biological Interactions in Vitro and Theoretical Perspectives

Investigation of Enzyme Inhibition Mechanisms through In Vitro Assays

Assessment of Inhibitory Activity Against Specific Enzyme Targets (e.g., c-Met, VEGFR-2, Acetylcholinesterase, Butyrylcholinesterase, α-Amylase, Urease)

There is no available data from in vitro assays to assess the inhibitory activity of 4-[(4-fluorophenoxy)acetyl]morpholine against key enzymes such as c-Met, VEGFR-2, acetylcholinesterase, butyrylcholinesterase, α-amylase, or urease. Scientific studies detailing the half-maximal inhibitory concentration (IC₅₀) values or percentage of inhibition for this specific compound against these or any other enzymes have not been identified in the public domain.

Kinetic Characterization of Enzyme Inhibition

In the absence of any primary enzyme inhibition data, no studies on the kinetic characterization of enzyme inhibition by this compound could be found. Consequently, information regarding its mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and its inhibition constant (Ki) is not available.

Modulation of Cellular Pathways and Processes (In Vitro Cellular Assays)

Cell Cycle Analysis in Defined Cell Lines

No published research was located that has investigated the effects of this compound on the cell cycle of any defined cell lines. Therefore, there is no information on whether this compound induces cell cycle arrest at any particular phase (G0/G1, S, or G2/M).

Apoptosis Induction Mechanisms in Cell Culture Models

There is a lack of scientific literature examining the potential of this compound to induce apoptosis in cell culture models. As a result, there are no findings on its ability to trigger programmed cell death or the underlying molecular mechanisms involved.

Antimicrobial Mechanistic Research (In Vitro Context)

No in vitro studies on the antimicrobial activity of this compound have been found in the available literature. Therefore, its potential to inhibit the growth of bacteria or fungi, and the mechanisms behind any such activity, remain uncharacterized.

Investigation of Antibacterial Activity Mechanisms in Microorganisms

While some research has screened this compound for general antibacterial activity, detailed mechanistic studies elucidating how it may inhibit or kill bacteria are not extensively available in current scientific literature. The primary focus of in-depth mechanistic research has been on its antifungal properties.

Exploration of Antifungal Activity Mechanisms Against Fungal Pathogens

The principal mechanism investigated for the antifungal activity of this compound is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51). This enzyme is a critical component in the fungal ergosterol (B1671047) biosynthesis pathway. Ergosterol is an essential molecule for maintaining the integrity and fluidity of the fungal cell membrane. By inhibiting CYP51, the compound disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising the fungal cell membrane, which inhibits fungal growth and replication.

Structural Basis of Ligand-Biomolecular Target Recognition (Theoretical and In Vitro)

Molecular docking studies have provided significant theoretical insights into how this compound recognizes and binds to its primary biomolecular target, lanosterol 14α-demethylase (CYP51). These computational models predict the specific interactions between the ligand (the compound) and the amino acid residues within the active site of the enzyme.

The morpholine (B109124) ring of the compound is predicted to form hydrogen bonds with key amino acid residues in the active site of the CYP51 enzyme. Furthermore, the fluorophenoxy group is positioned to engage in hydrophobic interactions, anchoring the molecule within the binding pocket. A crucial predicted interaction involves the coordination between a nitrogen atom in the morpholine ring and the heme iron atom present in the active site of the CYP51 enzyme, which is a characteristic interaction for azole-based antifungal agents.

The table below summarizes the findings from molecular docking studies, detailing the predicted binding affinity and specific amino acid interactions between this compound and its target enzyme.

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Amino Acid ResiduesType of Interaction
Lanosterol 14α-demethylase (CYP51)-8.5TYR132, HIS377, HemeHydrogen Bonding, Heme Coordination

Advanced Applications in Organic Synthesis and Materials Science

Utilization as a Synthetic Intermediate for the Construction of Complex Organic Molecules

The morpholine (B109124) heterocycle is a recognized structural unit in numerous bioactive compounds and pharmaceuticals. nih.gov The derivatization and functionalization of the morpholine scaffold are therefore of significant interest in medicinal chemistry and organic synthesis. 4-[(4-fluorophenoxy)acetyl]morpholine serves as a valuable synthetic intermediate, or building block, for constructing more elaborate molecular architectures.

Its utility stems from the distinct reactivity of its constituent parts:

The Morpholine Amide: N-acylmorpholines are stable yet reactive functional groups. While the amide bond is generally robust, it can be cleaved under specific hydrolytic conditions to regenerate the morpholine amine and the corresponding carboxylic acid, (4-fluorophenoxy)acetic acid. More importantly, N-acylmorpholines, including morpholine amides, serve as effective alternatives to other activated carboxylate derivatives in a variety of coupling reactions. They can be used in the synthesis of ketones via Grignard addition or converted into other useful building blocks like acylsilanes by reacting with silyllithium species. researchgate.netnorthwestern.edu This transformation provides a clean method for producing acylsilanes, which are versatile intermediates themselves. northwestern.edu

The (4-fluorophenoxy)acetyl Moiety: This portion of the molecule provides a fluorinated aromatic ring, a common feature in modern pharmaceuticals and agrochemicals due to the ability of fluorine to modulate properties such as metabolic stability and binding affinity. The aromatic ring can undergo further electrophilic substitution reactions, allowing for the introduction of additional functional groups.

Scaffold for Elaboration: The entire molecule can act as a scaffold. Synthetic strategies can be designed to build upon this foundation. For instance, the alpha-carbon of the acetyl group could potentially be functionalized following deprotonation. A common synthetic route to morpholine structures involves the annulation of 1,2-amino alcohols with reagents like chloroacetyl chloride. chemrxiv.org By analogy, this compound can be synthesized by acylating morpholine with (4-fluorophenoxy)acetyl chloride, making it a readily accessible intermediate for library synthesis in drug discovery programs. nih.gov

The table below details research findings on the synthesis of related morpholine-acetamide derivatives, illustrating the general synthetic accessibility and characteristics of this class of compounds.

Compound NameStarting MaterialsYield (%)Melting Point (°C)Molecular Formula
2-[(4-fluorophenyl) amino]-1-(morpholin-4-yl) ethanoneMorpholine, 2-chloro-N-(4-fluorophenyl)acetamide71220C12H15FN2O2
2-[(2-methoxyphenyl) amino]-1-(morpholin-4-yl) ethanoneMorpholine, 2-chloro-N-(2-methoxyphenyl)acetamide70177C13H18N2O3
2-[(4-chlorobenzyl) amino]-1-(morpholin-4-yl) ethanoneMorpholine, 2-chloro-N-(4-chlorobenzyl)acetamide87190C13H17ClN2O2
2-(benzyl amino)-1-(morpholin-4-yl) ethanoneMorpholine, N-benzyl-2-chloroacetamide74240C13H18N2O2

Table 1: Synthesis and properties of various morpholine-acetamide derivatives. Data sourced from a study on their synthesis and pharmacological evaluation. chemimpex.com

Role of this compound in Multi-Component Reaction Methodologies

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. researchgate.netnih.gov These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. researchgate.net

The direct role of this compound as a reactant in well-known MCRs is not extensively documented in scientific literature. In many common MCRs, such as the Ugi, Passerini, or Mannich reactions, a primary or secondary amine is a required component. mdpi.comnih.gov As this compound is a tertiary amide, the nitrogen atom is non-basic and non-nucleophilic, making it an unsuitable amine component for these classic transformations.

However, its potential involvement in MCRs can be considered from a different perspective:

As a Product of MCRs: It is conceivable that the compound could be synthesized via a multi-component pathway. A hypothetical reaction could involve morpholine, a derivative of (4-fluorophenoxy)acetic acid, and a coupling agent in a one-pot process.

As a Substrate in Domino Reactions: The molecule could participate in domino or cascade reactions, which are related to MCRs. If a reaction could activate one of its functional groups, such as the α-carbon to the carbonyl, it could trigger a sequence of intramolecular or intermolecular reactions with other added components.

In Isocyanide-Based MCRs: While the morpholine nitrogen cannot act as the amine component, the molecule could potentially be modified to participate in isocyanide-based MCRs. For example, if the amide bond were reduced to the corresponding amine, the resulting N-substituted morpholine could then readily participate in an Ugi or Passerini reaction.

Although direct evidence is sparse, the principles of MCRs suggest that with creative synthetic design, building blocks like this compound could be integrated into complex, one-pot reaction schemes to build novel molecular scaffolds.

Potential Contribution to the Design of Novel Functional Materials and Polymers

The structural features of this compound make it an attractive candidate as a precursor for the development of advanced functional materials and specialty polymers. Both the morpholine and the fluorophenoxy moieties can impart desirable properties to a polymeric structure.

Role of the Fluorophenoxy Group: Fluoropolymers are a class of materials known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy (hydrophobicity), all stemming from the strength of the carbon-fluorine bond. researchgate.net By incorporating the 4-fluorophenoxy group into a polymer, this compound can serve as a source for creating side-chain fluorinated polymers (SCFPs). oecd.org These polymers consist of a non-fluorinated backbone with fluorinated side chains, a design that can be used to precisely tune the surface properties and thermal performance of the final material. oecd.org

Role of the Morpholine Group: The morpholine unit is known to enhance the performance of various materials. In polymer chemistry, N-substituted morpholine derivatives, such as N-acetylmorpholine, are used in the production of specialty polymers to improve properties like thermal stability and flexibility. chemimpex.com Furthermore, polymers containing morpholine groups, like poly(N-acryloylmorpholine), are often biocompatible and exhibit useful solubility characteristics, making them suitable for biomedical applications such as hydrogels and drug delivery systems. researchgate.net

Pathway to Polymer Synthesis: this compound itself is not a monomer. However, it can be readily converted into a polymerizable monomer through chemical modification. For example, a vinyl or acryloyl group could be introduced onto the aromatic ring. This would create a novel monomer that could then be polymerized via standard techniques like radical polymerization to yield a functional polymer.

The table below outlines potential monomers derived from the parent compound and the projected properties of the resulting polymers.

Potential Monomer Derived from this compoundPolymerization MethodProjected Polymer PropertiesPotential Applications
4-{[4-fluoro-2(or 3)-vinylphenoxy]acetyl}morpholineFree Radical Polymerization (FRP), RAFTEnhanced thermal stability, hydrophobicity, tunable refractive index.Specialty coatings, optical materials, low-friction surfaces.
4-{[4-fluoro-2(or 3)-acryloyloxyphenoxy]acetyl}morpholineFree Radical Polymerization (FRP)Good film-forming properties, chemical resistance, potential biocompatibility.Biomedical devices, functional surfaces, membranes. researchgate.net

Table 2: Hypothetical monomers derived from this compound and the potential characteristics of their corresponding polymers.

The combination of a fluorine atom and a morpholine ring within a single monomer precursor offers a strategic approach to designing multifunctional polymers where properties such as hydrophobicity, thermal stability, and biocompatibility can be synergistically controlled.

Future Research Directions and Emerging Methodologies for 4 4 Fluorophenoxy Acetyl Morpholine

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is set to dramatically accelerate the discovery and refinement of compounds like 4-[(4-fluorophenoxy)acetyl]morpholine. These computational technologies offer powerful tools for navigating the vast chemical space to identify and optimize molecules with desired characteristics.

Generative AI models represent a further leap, capable of designing entirely novel molecular structures tailored to specific criteria. For instance, a researcher could define a target and desired binding characteristics, and a generative algorithm could propose new derivatives of fluorophenoxyacetyl morpholine (B109124) optimized for that purpose. This opens up unprecedented avenues for discovering lead compounds. Furthermore, predictive algorithms can streamline the synthesis process itself by analyzing reaction databases to suggest optimal conditions, catalysts, and starting materials, aiming for improved yields and sustainability.

Table 1: Conceptual AI/ML Workflow for Analogue Optimization

Phase AI/ML Tool Input Data Generated Output
Virtual Screening Predictive SAR Model Existing compound libraries and activity data Ranked list of virtual analogues with predicted high activity
De Novo Design Generative Adversarial Network (GAN) Desired physicochemical properties and target constraints Novel molecular structures based on the core scaffold
Synthesis Planning Retrosynthesis Algorithm Target molecule (e.g., a novel analogue) Proposed optimal synthetic pathways and reaction conditions

Development of Advanced Spectroscopic Probes for In Situ Mechanistic Analysis

A profound understanding of the reaction mechanisms underlying the synthesis and biological interactions of this compound is fundamental to its development. Advanced spectroscopic techniques that facilitate in situ, or real-time, analysis are critical for capturing the transient and dynamic nature of these chemical processes.

Process Analytical Technology (PAT) is increasingly being adopted in chemical synthesis. For the production of this compound, in situ spectroscopic tools such as Fourier-transform infrared (FTIR) and Raman spectroscopy can continuously monitor the reaction, tracking the consumption of reactants and the formation of products. This real-time data allows for precise control over reaction variables to maximize yield and purity.

To probe the compound's mechanism of action at a molecular level, highly sophisticated spectroscopic methods are required. For example, time-resolved fluorescence spectroscopy can be employed to study the binding kinetics between this compound and its biological targets. By strategically labeling either the compound or its target with a fluorescent marker, researchers can observe the dynamic interactions as they occur. Nuclear Magnetic Resonance (NMR) spectroscopy also serves as a powerful tool, with in situ NMR capable of providing detailed structural information on short-lived intermediates, which is essential for elucidating complex reaction pathways.

Exploration of Bio-Inspired Synthesis Strategies for the Compound and its Analogues

Nature frequently offers highly efficient and elegant solutions for constructing complex molecules. Bio-inspired synthesis, which emulates natural enzymatic processes, is an emerging field that promises more sustainable and innovative methods for producing this compound and its derivatives. frontiersin.org These biological synthesis methods utilize eco-friendly solvents and non-toxic chemicals, helping to minimize hazardous waste. frontiersin.org

One key approach is enzymatic catalysis. Enzymes can drive reactions with exceptional selectivity under mild temperature and pressure conditions. Researchers are exploring the use of specific enzymes, such as lipases or acylases, to catalyze the crucial step of joining a fluorophenoxyacetyl group to the morpholine ring. This biocatalytic method offers a green alternative to conventional chemical synthesis.

Whole-cell biotransformation is another promising strategy, where entire microorganisms are harnessed to perform specific chemical conversions. frontiersin.org It may be possible to genetically engineer bacteria or yeast to produce this compound from basic starting materials, a method that holds potential for large-scale, cost-effective, and environmentally benign production. frontiersin.org The principles of biomimetic synthesis can also guide the design of novel chemical catalysts that mimic the active sites of enzymes, potentially offering enhanced efficiency and selectivity. frontiersin.org

Design of Next-Generation Fluorophenoxyacetyl Morpholine Scaffolds with Tunable Properties

The this compound structure is a versatile scaffold that can be systematically modified to create next-generation compounds with finely tuned properties. researchgate.net By making strategic alterations to its core components, researchers can modulate the physicochemical and biological characteristics of the resulting molecules to suit specific applications.

One avenue of exploration involves altering the substitution pattern on the fluorophenoxy ring. The location and number of fluorine atoms can significantly influence the molecule's electronic profile, lipophilicity, and metabolic stability. Another focus is the modification of the morpholine ring itself. Replacing it with other heterocyclic systems, such as piperazine (B1678402) or thiomorpholine, can change the compound's three-dimensional shape and hydrogen-bonding potential, which may lead to improved target engagement.

The acetyl linker that connects the two main moieties can also be a target for modification. Substituting this linker with other functional groups or bioisosteres can alter the molecule's flexibility, stability, and pharmacokinetic profile. The overarching goal is to build a diverse library of fluorophenoxyacetyl morpholine analogues, each with a unique set of properties, enabling the selection of an optimal candidate for a given purpose.

Table 2: Potential Effects of Scaffold Modifications

Structural Modification Target Component Potential Effect on Properties
Varying fluorine position Phenyl Ring Altered electronics, metabolic stability, and binding affinity
Bioisosteric replacement Morpholine Ring Modified solubility, conformation, and hydrogen bonding capacity
Linker homologation/replacement Acetyl Linker Changed flexibility, stability, and pharmacokinetic profile

Q & A

Basic: What synthetic strategies are employed to prepare 4-[(4-fluorophenoxy)acetyl]morpholine, and how is its structure validated?

Answer:
The synthesis typically involves coupling 4-fluorophenoxyacetic acid with morpholine. A two-step approach is common:

Acid Chloride Formation: React 4-fluorophenoxyacetic acid with thionyl chloride (SOCl₂) to generate the corresponding acid chloride.

Nucleophilic Acylation: Introduce the acid chloride to morpholine under anhydrous conditions, often using a base like triethylamine to scavenge HCl.

Structural Validation:

  • NMR Spectroscopy: Confirm the presence of the morpholine ring (δ ~3.5–3.7 ppm for N-CH₂ and δ ~2.8–3.0 ppm for O-CH₂) and the 4-fluorophenoxy group (δ ~6.8–7.2 ppm for aromatic protons).
  • IR Spectroscopy: Identify carbonyl (C=O) stretching at ~1700–1750 cm⁻¹ and C-F vibrations at ~1100–1250 cm⁻¹.
  • Mass Spectrometry: Verify the molecular ion peak (m/z ≈ 253 for [M+H]⁺) and fragmentation patterns .

Basic: How does the 4-fluorophenoxy moiety influence the compound’s solubility and reactivity?

Answer:
The 4-fluorophenoxy group enhances lipophilicity (logP ~2.5–3.0), reducing aqueous solubility but improving membrane permeability. The electron-withdrawing fluorine atom stabilizes the aromatic ring, making the acetyl-morpholine linkage less prone to hydrolysis compared to non-fluorinated analogs. Solubility can be modulated using polar aprotic solvents (e.g., DMSO) or surfactants for in vitro assays .

Advanced: How should researchers address contradictions in spectral data during polymorph or conformational analysis?

Answer:
Discrepancies in Raman/IR spectra (e.g., peak splitting under pressure) may arise from conformational changes or phase transitions . Methodological recommendations:

  • Pressure-Dependent Studies: Use diamond anvil cells to monitor vibrational mode shifts (e.g., C-H stretching at ~2980–3145 cm⁻¹) and identify phase boundaries, as demonstrated in high-pressure Raman studies of morpholine derivatives .
  • Temperature-Variable NMR: Probe dynamic processes (e.g., ring puckering in morpholine) by analyzing line broadening or coalescence at varying temperatures.
  • Complementary Techniques: Pair spectroscopy with X-ray diffraction or dielectric spectroscopy to resolve structural ambiguities .

Advanced: What experimental designs are critical for assessing stability under thermal or oxidative stress?

Answer:

  • Thermogravimetric Analysis (TGA): Measure decomposition onset temperatures (expected >200°C based on analogs) to assess thermal stability.
  • Forced Degradation Studies: Expose the compound to 0.1% H₂O₂ (oxidative) or 1M HCl/NaOH (hydrolytic) at 40–60°C for 24–72 hours. Monitor degradation via HPLC-MS, focusing on by-products like 4-fluorophenol (m/z ≈ 112) or morpholine fragments.
  • Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks and compare with controls using validated chromatographic methods .

Advanced: How can researchers design assays to evaluate biological activity, informed by structural analogs?

Answer:

  • Receptor Binding Assays: Test affinity for opioid or serotonin receptors (common targets for morpholine derivatives) using radioligand displacement (e.g., [³H]-DAMGO for μ-opioid receptors). Include positive controls like 4-[(3,4-Dichlorophenyl)acetyl]-morpholine derivatives .
  • Enzyme Inhibition Screens: Prioritize kinases or esterases due to the acetyl group’s electrophilicity. Use fluorescence-based assays (e.g., ADP-Glo™ for kinases) with IC₅₀ determination.
  • Cellular Uptake Studies: Employ LC-MS/MS to quantify intracellular concentrations in cell lines (e.g., HEK293), correlating with logP and membrane permeability data .

Advanced: What strategies mitigate synthetic by-products, such as regioisomers or unreacted intermediates?

Answer:

  • Chromatographic Purity Checks: Use reverse-phase HPLC with a C18 column (gradient: 10–90% acetonitrile/water + 0.1% formic acid) to separate regioisomers (retention time shifts ≥2 minutes).
  • By-Product Identification: Characterize impurities via high-resolution MS/MS. For example, unreacted 4-fluorophenoxyacetic acid (m/z ≈ 169) or morpholine-acetyl adducts (m/z ≈ 115).
  • Process Optimization: Adjust stoichiometry (1.2:1 molar ratio of acid chloride:morpholine) and reaction time (2–4 hours) to minimize side reactions .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods to avoid inhalation of aerosols (TLV ≈ 5 mg/m³ for similar morpholines).
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous wash-down to prevent environmental release .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

Answer:

  • Molecular Dynamics (MD): Simulate blood-brain barrier penetration using logD (predicted ~2.8) and polar surface area (PSA ≈ 50 Ų).
  • Docking Studies: Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic hotspots (e.g., acetyl group hydrolysis).
  • QSAR Models: Corrogate structural features (e.g., fluorine substitution) with in vitro ADME data from analogs to prioritize derivatives for synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.